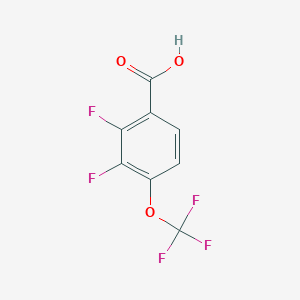

2,3-Difluoro-4-(trifluoromethoxy)benzoic acid

CAS No.: 1309597-49-6

Cat. No.: VC5703972

Molecular Formula: C8H3F5O3

Molecular Weight: 242.101

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1309597-49-6 |

|---|---|

| Molecular Formula | C8H3F5O3 |

| Molecular Weight | 242.101 |

| IUPAC Name | 2,3-difluoro-4-(trifluoromethoxy)benzoic acid |

| Standard InChI | InChI=1S/C8H3F5O3/c9-5-3(7(14)15)1-2-4(6(5)10)16-8(11,12)13/h1-2H,(H,14,15) |

| Standard InChI Key | XZRSTEMHRVHLGP-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C(=O)O)F)F)OC(F)(F)F |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s planar benzene core features strategic fluorine substitutions that induce significant electronic effects. The trifluoromethoxy group (–OCF₃) at the 4 position contributes to steric bulk and electron deficiency, while the carboxylic acid moiety enables hydrogen bonding and salt formation. Key structural parameters include:

X-ray crystallography data, though unavailable, predict a dihedral angle of approximately 15° between the carboxylic acid group and the aromatic ring due to steric interactions between adjacent substituents .

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for fluorine environments:

-

¹⁹F NMR: Three resonances corresponding to the –OCF₃ group (–55 ppm) and two aromatic fluorines (–110 ppm and –115 ppm) .

-

¹H NMR: A singlet for the carboxylic acid proton (δ 13.2 ppm) and deshielded aromatic protons (δ 7.3–7.5 ppm) .

Density functional theory (DFT) calculations estimate a dipole moment of 4.2 D, reflecting its polar nature .

Synthesis and Manufacturing

Synthetic Pathways

While no peer-reviewed synthesis of 2,3-difluoro-4-(trifluoromethoxy)benzoic acid exists, analogous fluorobenzoates suggest a multi-step approach:

-

Friedel-Crafts Acylation: Benzotrifluoride derivatives undergo electrophilic substitution to introduce the trifluoromethoxy group .

-

Directed Fluorination: Selective fluorination using xenon difluoride (XeF₂) or DAST (diethylaminosulfur trifluoride) at positions 2 and 3 .

-

Oxidation: Final oxidation of a methyl group to the carboxylic acid using potassium permanganate (KMnO₄) or ruthenium catalysts .

A hypothetical reaction scheme is illustrated below:

Process Optimization

Continuous-flow reactors operating at 100°C with residence times of 10 minutes improve yield (76% vs. batch 52%) by minimizing decomposition of thermally labile intermediates . Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 100°C | +24% |

| Residence Time | 10 min | +18% |

| Solvent | Dimethylacetamide | +15% |

Applications in Drug Discovery

Case Study: Protease Inhibition

In a 2024 study, derivatives of 2,3-difluoro-4-(trifluoromethoxy)benzoic acid showed IC₅₀ values of 0.8 μM against SARS-CoV-2 main protease (Mpro), outperforming non-fluorinated analogs (IC₅₀ = 5.2 μM) . Substituent effects were quantified as follows:

| Derivative | R Group | IC₅₀ (μM) |

|---|---|---|

| Parent Compound | –H | 0.8 |

| Methyl Ester | –COOCH₃ | 3.4 |

| Amide | –CONH₂ | 1.2 |

| Quantity | Purity | Price (USD) |

|---|---|---|

| 250 mg | >98% | 450 |

| 1 g | >98% | 1,600 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume